3,5-Dicyano-2,6-dimethyl-4-phenyl-1,4-dihydropyridine
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Overview
Description
2,6-DIMETHYL-4-PHENYL-1,4-DIHYDRO-PYRIDINE-3,5-DICARBONITRILE is a chemical compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used as building blocks in organic synthesis. The structure of this compound includes a pyridine ring with two methyl groups at positions 2 and 6, a phenyl group at position 4, and two cyano groups at positions 3 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHYL-4-PHENYL-1,4-DIHYDRO-PYRIDINE-3,5-DICARBONITRILE can be achieved through various methods. One common method involves the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction typically proceeds under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHYL-4-PHENYL-1,4-DIHYDRO-PYRIDINE-3,5-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The phenyl group and cyano groups can participate in substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-DIMETHYL-4-PHENYL-1,4-DIHYDRO-PYRIDINE-3,5-DICARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of calcium channel blockers.
Industry: Utilized in the production of various fine chemicals and intermediates
Mechanism of Action
The mechanism of action of 2,6-DIMETHYL-4-PHENYL-1,4-DIHYDRO-PYRIDINE-3,5-DICARBONITRILE involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, modulating their activity and affecting cellular processes. The compound’s structure allows it to interact with various enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,6-DIMETHYL-4-PHENYL-1,4-DIHYDRO-PYRIDINE-3,5-DICARBOXYLIC ACID DIMETHYL ESTER
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- 2,6-DIMETHYL-4-(2-NITRO-PHENYL)-1,4-DIHYDRO-PYRIDINE-3,5-DICARBONITRILE
Uniqueness
2,6-DIMETHYL-4-PHENYL-1,4-DIHYDRO-PYRIDINE-3,5-DICARBONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano groups at positions 3 and 5 make it a valuable intermediate in organic synthesis, and its phenyl group at position 4 contributes to its potential biological activities .
Properties
CAS No. |
35929-86-3 |
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Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H13N3/c1-10-13(8-16)15(12-6-4-3-5-7-12)14(9-17)11(2)18-10/h3-7,15,18H,1-2H3 |
InChI Key |
BXCNFVJAURPCSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C#N)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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